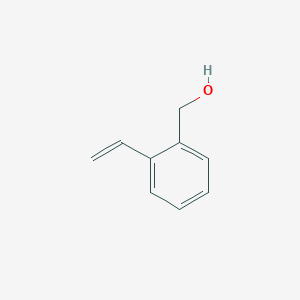

(2-Vinylphenyl)methanol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-ethenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-5-3-4-6-9(8)7-10/h2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOFRFPVWFJROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 2 Vinylphenyl Methanol and Its Derivatives

Classical and Modern Synthetic Approaches to (2-Vinylphenyl)methanol

The construction of the this compound molecule can be approached by either forming the alcohol from a corresponding carbonyl compound or by building the carbon skeleton through coupling reactions.

A primary and straightforward method for the synthesis of this compound is the selective reduction of precursor compounds that already contain the 2-vinylphenyl scaffold. The most common precursors are 2-vinylbenzaldehyde (B1595024) and derivatives of 2-vinylbenzoic acid, such as its corresponding ester.

The reduction of 2-vinylbenzaldehyde to this compound is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often employed for this purpose, efficiently reducing the aldehyde functionality while leaving the vinyl group intact. The reaction is generally performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature.

Alternatively, derivatives of 2-vinylbenzoic acid can be used. The reduction of a carboxylic acid or its ester requires a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). This reaction is typically conducted in an anhydrous aprotic solvent, for instance, tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the primary alcohol.

Table 1: Reductive Synthesis Methods for this compound

| Precursor Compound | Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| 2-Vinylbenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0°C to Room Temp. | This compound |

Organometallic chemistry provides powerful tools for carbon-carbon bond formation, enabling the construction of the this compound framework from simpler building blocks. Grignard reactions and palladium-catalyzed Suzuki couplings are prominent examples of this approach.

In a Grignard-based synthesis, 2-bromostyrene (B128962) can be converted into the corresponding Grignard reagent, (2-vinylphenyl)magnesium bromide, by reacting it with magnesium metal in an ether solvent like THF. This organometallic intermediate can then act as a nucleophile, attacking an electrophilic source of the hydroxymethyl group, such as formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to furnish this compound. utdallas.edulibretexts.orgvanderbilt.educoconote.app

The Suzuki-Miyaura coupling offers another versatile route. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction can join an aryl halide with an organoboron species. nih.gov For the synthesis of this compound, this could involve the coupling of a protected 2-bromobenzyl alcohol with vinylboronic acid or one of its esters. The protecting group on the alcohol is crucial to prevent interference with the catalytic cycle and is removed in a final step.

Table 2: Organometallic Coupling Strategies for this compound Synthesis

| Reaction Type | Aryl Component | Vinyl Component | Catalyst/Reagent | Key Steps |

|---|---|---|---|---|

| Grignard Reaction | 2-Bromostyrene | Formaldehyde (H₂C=O) | Mg, THF | 1. Grignard formation. 2. Nucleophilic attack. 3. Acidic workup. |

Catalytic Synthetic Strategies Employing this compound

Beyond its synthesis, this compound is a valuable building block in various catalytic reactions, where the vinyl and alcohol functionalities can participate in complex transformations to generate novel molecular architectures.

This compound and its substituted analogues are effective precursors in copper-catalyzed reactions. One notable application is in the enantioselective synthesis of phthalans through a copper-catalyzed alkene carboetherification reaction. In this process, 2-vinylbenzyl alcohols undergo an enantioselective cyclization and then couple with vinylarenes. uni-regensburg.de This transformation demonstrates the utility of the compound in constructing stereochemically rich heterocyclic frameworks. The reaction typically employs a copper catalyst with a chiral ligand to induce asymmetry.

Table 3: Copper-Catalyzed Cyclization/Carboetherification of 2-Vinylbenzyl Alcohols

| Reactants | Catalyst System | Product Type | Significance | Reference |

|---|

While direct palladium-catalyzed reactions using this compound as a substrate are specific, the principles of palladium catalysis are widely applied in analogous syntheses to create related structures. For instance, palladium(II)-catalyzed enantioselective reactions are used for the synthesis of 2-vinyl oxygen heterocycles from similar phenol-tethered (E)-allylic precursors. These reactions proceed under neutral conditions and can provide products in high yield and enantiomeric excess. The mechanism often involves an anti-oxypalladation followed by a syn-deoxypalladation. This highlights a powerful strategy for intramolecular C-O bond formation that could be conceptually applied to derivatives of this compound.

Table 4: Analogous Palladium-Catalyzed Synthesis of 2-Vinyl Oxygen Heterocycles

| Precursor Type | Catalyst | Product | Key Features |

|---|

Photochemical Synthesis and Derivatization Routes

Photochemistry offers alternative pathways for the synthesis and, more commonly, the derivatization of molecules like this compound. The vinyl and benzyl (B1604629) alcohol moieties are both susceptible to photochemical transformations.

While direct photochemical synthesis of the parent compound is not a standard method, its functional groups can undergo various light-induced reactions. The benzyl alcohol group can be selectively oxidized to the corresponding aldehyde (2-vinylbenzaldehyde) under photocatalytic conditions. organic-chemistry.orgresearchgate.net This green chemistry approach often utilizes a photocatalyst, such as Eosin Y, and molecular oxygen as the oxidant under visible light irradiation, avoiding the need for harsh metal-based oxidizing agents. organic-chemistry.org

The vinyl group, in conjunction with the phenyl ring, creates a phenyl-vinyl bichromophoric system that can participate in intramolecular photocycloaddition reactions. Depending on the reaction conditions and the specific substitution pattern, irradiation with UV light can lead to the formation of cyclobutane-fused ring systems or other isomeric structures. These reactions proceed through excited-state intermediates and can be a powerful tool for generating complex polycyclic molecules.

Table 5: Potential Photochemical Reactions of this compound

| Functional Group | Reaction Type | Conditions | Potential Product(s) |

|---|---|---|---|

| Benzyl Alcohol | Photocatalytic Oxidation | Visible light, Photocatalyst (e.g., Eosin Y), O₂ | 2-Vinylbenzaldehyde |

Visible Light-Mediated Conversions of (2-Vinylaryl)methanol Derivatives

A novel and efficient strategy for the conversion of (2-vinylaryl)methanol derivatives into the corresponding aryl aldehydes or aryl ketones has been developed using visible light. dntb.gov.uarsc.org This photochemical process operates under mild conditions and demonstrates a broad substrate scope, achieving moderate to excellent yields. rsc.org

The reaction mechanism is initiated by the generation of the triplet state of the olefin component through an energy transfer process with a photocatalyst upon visible light irradiation. rsc.org This is followed by a 1,5-hydrogen atom transfer (HAT) from the benzylic alcohol to the vinyl group. Subsequent enol tautomerization and a proton transfer process lead to the final aldehyde or ketone product. rsc.orgrsc.org Mechanistic studies, including deuterium (B1214612) labeling, kinetic analyses, and DFT calculations, have confirmed this pathway and identified the homolytic cleavage of the C-H bond in the HAT process as the rate-limiting step. rsc.org This visible-light-mediated approach is advantageous as it avoids the further excitation and potential decomposition of the aldehyde product that can occur under UV light irradiation. rsc.org

Below is a table summarizing the results for the conversion of various (2-vinylaryl)methanol derivatives.

| Entry | Substrate | Product | Yield (%) |

| 1 | This compound | 2-Vinylbenzaldehyde | 85 |

| 2 | (2-Isopropenylphenyl)methanol | 2-Isopropenylbenzaldehyde | 92 |

| 3 | (2-Vinylnaphthalen-1-yl)methanol | 2-Vinylnaphthalene-1-carbaldehyde | 78 |

| 4 | 1-(2-Vinylphenyl)ethanol | 1-(2-Vinylphenyl)ethan-1-one | 95 |

| 5 | Phenylthis compound | Phenyl(2-vinylphenyl)methanone | 88 |

Intramolecular Photocycloaddition Strategies

Intramolecular photocycloaddition reactions of non-conjugated bichromophoric molecules, such as those containing phenyl and vinyl groups, offer a powerful method for constructing complex polycyclic systems. These reactions proceed via the formation of an excited-state intramolecular complex (exciplex) between the phenyl and vinyl moieties. The specific outcome of the cycloaddition (i.e., ortho, meta, or para) is influenced by the geometry of the starting molecule and the conformation of the excited state.

For systems analogous to this compound, where the vinyl and phenyl groups are held in proximity, intramolecular [2+2], [2+3], and [2+4] cycloadditions can be envisioned. For example, 5-phenylpent-1-ene undergoes meta-cycloaddition derived from both 1,3- and 2,6-attack of the vinyl group onto the phenyl ring. The efficiency of these reactions can vary, with quantum yields ranging from low to moderate, and the formation of polymeric materials is a common side reaction.

Stereoselective and Enantioselective Synthesis of Chiral Derivatives

The development of stereoselective and enantioselective methods is crucial for the synthesis of biologically active molecules. For derivatives of this compound, creating chiral centers can be achieved through various asymmetric transformations.

One prominent approach is the palladium-catalyzed enantioselective C-H olefination. rsc.orgnih.gov Using a chiral ligand and a directing group, such as a ketoxime, it is possible to synthesize axially chiral vinyl arenes with excellent enantioselectivities (up to >99% ee). rsc.org This method allows for the coupling of a wide range of olefins, demonstrating its versatility in creating complex chiral structures.

Furthermore, chiral vicinal amino alcohols, which can be considered derivatives of this compound where the vinyl group has been transformed, can be synthesized using biocatalytic methods. Engineered amine dehydrogenases can facilitate the reductive amination of α-hydroxy ketones to produce (S)-configured vicinal amino alcohols with high conversions and enantiomeric excess. manchester.ac.uk Nickel-catalyzed asymmetric synthesis can also be employed to create chiral chromans, which are heterocyclic structures that could be derived from this compound precursors, with excellent yields and enantioselectivities. chemrxiv.org

Multi-Component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product that contains the majority of the atoms from the starting materials. nih.gov These reactions are valued for their high atom economy, step economy, and ability to rapidly generate libraries of diverse molecules. nih.govrug.nl

The this compound scaffold can be incorporated into various MCRs. For instance, the alcohol functionality can participate in Passerini and Ugi reactions. rug.nl In a Passerini three-component reaction, the alcohol could react with a carboxylic acid and an isocyanide. In a Ugi four-component reaction, an amine would also be included. The vinyl group, meanwhile, can serve as a reactive handle for post-MCR modifications, such as cycloadditions or cross-coupling reactions, further increasing molecular diversity. nih.gov

The development of novel MCRs allows for the creation of unique heterocyclic scaffolds. nih.govrsc.org For example, a this compound derivative could be designed to participate in a cascade reaction where an initial MCR is followed by an intramolecular cyclization involving the vinyl group, leading to complex polycyclic structures in a single, efficient operation.

Reactivity Profiles and Mechanistic Elucidation of 2 Vinylphenyl Methanol

Electrophilic and Nucleophilic Reactivity of the Vinyl and Hydroxyl Moieties

The chemical behavior of (2-Vinylphenyl)methanol is dictated by the dual reactivity of its vinyl and hydroxyl functional groups. The hydroxyl (-OH) group, with its lone pairs of electrons on the oxygen atom, primarily functions as a nucleophile. It can attack electrophilic centers, leading to the formation of ethers, esters, or other derivatives. For instance, in the presence of a suitable acid catalyst or activating agent, the hydroxyl group can be protonated, enhancing its leaving group ability and facilitating substitution reactions.

Conversely, the vinyl (-CH=CH₂) group is susceptible to electrophilic attack due to the π-electron density of the double bond. Electrophiles can add across the double bond, leading to a variety of saturated derivatives. The regioselectivity of this addition often follows Markovnikov's rule, where the electrophile adds to the carbon atom with the greater number of hydrogen atoms. The vinyl group can also participate in polymerization reactions. In some contexts, the hydroxyl group can influence the reactivity of the vinyl group through intramolecular interactions or by modifying the electronic properties of the aromatic ring.

Radical Reaction Pathways and Intermediate Generation

Radical reactions offer a distinct set of transformations for this compound, often initiated by light, heat, or radical initiators. These reactions proceed through highly reactive radical intermediates, leading to products not typically accessible through ionic pathways.

Hydrogen Atom Transfer Mechanisms

A notable reaction pathway for this compound derivatives involves a visible-light-mediated hydrogen atom transfer (HAT). rsc.orgresearchgate.net This photochemical process can lead to the conversion of (2-vinylaryl)methanol derivatives into the corresponding aryl aldehydes or aryl ketones. rsc.orgresearchgate.net The reaction is believed to proceed from the generation of the triplet state of the olefin, followed by a 1,5-hydrogen atom transfer from the benzylic position to the vinyl group. rsc.org This generates a diradical intermediate which can then tautomerize to an enol, and a subsequent proton transfer process yields the final carbonyl product. rsc.org Deuterium (B1214612) labeling studies, kinetic analyses, and DFT calculations have been employed to verify this plausible reaction mechanism. rsc.orgresearchgate.net

Intramolecular Radical Cyclization Processes

The presence of both a vinyl group and a hydroxyl group in close proximity allows for intramolecular radical cyclization reactions. These processes are powerful tools for the construction of cyclic structures, such as indolines and 2,3-dihydrobenzofurans. nih.gov For instance, the radical generated on the benzylic carbon via hydrogen atom abstraction can add to the intramolecular vinyl group, forming a new carbon-carbon bond and a five- or six-membered ring. rsc.orgrsc.org Subsequent reactions of the resulting cyclized radical can lead to a variety of functionalized heterocyclic products. rsc.orgrsc.org This type of cyclization has been observed in reactions initiated by various means, including persulfate-activated systems. rsc.orgrsc.org

Catalysis in this compound Reactivity

Catalysis plays a pivotal role in expanding the synthetic utility of this compound, enabling transformations that are otherwise difficult or inefficient. Both metal-based and organocatalytic systems have been employed to control the reactivity and selectivity of reactions involving this versatile substrate.

Mechanistic Investigations of Copper-Catalyzed Amino Oxygenation

Copper-catalyzed reactions have emerged as a powerful method for the amino oxygenation of alkenes, including derivatives of this compound. nih.gov These reactions provide a direct route to valuable 1,2-amino oxygen-containing molecules. nih.gov Mechanistic studies suggest that the reaction is initiated by the electrophilic amination of the alkene by a copper-nitrenoid species. nih.gov This is followed by the intramolecular trapping of the resulting intermediate by the tethered hydroxyl group, leading to the formation of a cyclic ether and the desired amino oxygenated product. nih.gov

Kinetic studies of related copper-catalyzed intramolecular amino-oxygenation reactions have shown a first-order dependence on both the substrate and the copper catalyst, and zero-order in the oxygen source, suggesting that the aminocupration of the alkene is the rate-limiting step. nih.gov Deuterium labeling experiments support a mechanism involving the formation of a carbon radical intermediate followed by trapping with the oxygen source. nih.gov

Table 1: Reactivity of Functional Moieties in this compound

| Functional Group | Reactivity Type | Common Reactions |

|---|---|---|

| Hydroxyl (-OH) | Nucleophilic | Etherification, Esterification |

| Proton Donor/Acceptor | Acid-Base Reactions, Catalysis | |

| **Vinyl (-CH=CH₂) ** | Electrophilic Addition | Halogenation, Hydrohalogenation |

| Radical Addition | Polymerization, Radical Cyclization |

Table 2: Key Mechanistic Steps in the Transformation of this compound

| Reaction Type | Initiating Step | Key Intermediates | Final Products |

|---|---|---|---|

| Photochemical Isomerization | Visible Light Absorption | Triplet State, Diradical, Enol | Aryl Aldehydes/Ketones rsc.orgresearchgate.net |

| Radical Cyclization | Radical Initiation | Alkyl Radical, Cyclized Radical | Heterocycles nih.govrsc.orgrsc.org |

| Copper-Catalyzed Amino Oxygenation | Electrophilic Amination | Copper Intermediate, Carbon Radical | 1,2-Amino Alcohols nih.govnih.gov |

Oxidative Transformations and Oxygen Source Involvement

The oxidative transformations of derivatives of this compound often involve the incorporation of oxygen from various sources, leading to the formation of new functional groups. In the synthesis of sulfonated benzo[d] nih.govclockss.orgoxazines from N-(2-vinylphenyl)amides, a mixture of potassium persulfate (K₂S₂O₈) and activated charcoal serves as an efficient oxidant. nih.govrsc.orgresearchgate.net Mechanistic studies indicate that the persulfate acts as the oxygen source for the formation of the sulfone group in the final products. nih.govresearchgate.net This reaction proceeds through a radical pathway in an aqueous acetonitrile (B52724) solution. nih.govrsc.orgresearchgate.net

In copper-catalyzed amino oxygenation reactions of alkenes, various oxygen sources can be utilized. nih.gov For instance, the reaction can incorporate oxygen from alcohols, amides, and oximes to form diverse amino-oxygen-containing skeletons. nih.gov The proposed mechanism for this amino etherification involves an electrophilic initiation by copper-catalyzed amination of the alkene, followed by a nucleophilic trapping of the resulting intermediate by the oxygen source. nih.gov

The following table summarizes the oxidative transformations involving derivatives of this compound and the corresponding oxygen sources.

| Starting Material | Oxidant/Catalyst | Oxygen Source | Product Type |

| N-(2-vinylphenyl)amides | K₂S₂O₈-activated charcoal | Persulfate | Sulfonated benzo[d] nih.govclockss.orgoxazines |

| Alkenes (related to this compound) | Cu(OTf)₂ | Alcohols, Amides, Oximes | Amino-oxygen-containing skeletons |

Rearrangement Reactions and Structural Reorganizations

Rearrangement reactions are fundamental in organic chemistry, leading to significant structural reorganization within a molecule. While specific examples of rearrangement reactions starting directly from this compound are not extensively detailed in the provided search results, the principles of common rearrangement reactions can be applied to predict its potential transformations.

For example, the pinacol (B44631) rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone. libretexts.org If this compound were to be converted to a vicinal diol, it could potentially undergo a similar rearrangement. The benzilic acid rearrangement describes the conversion of a 1,2-diketone into a carboxylic acid in the presence of a base. libretexts.org

Electrochemical methods can also induce rearrangements. For instance, 3-hydroxyoxindoles can undergo an unexpected rearrangement to form benzoxazinones under electrochemical conditions. acs.org This type of reaction suggests that derivatives of this compound could also be susceptible to rearrangement under electrochemical stimulus.

Investigations of Reaction Intermediates through Trapping and Characterization

The elucidation of reaction mechanisms often relies on the successful trapping and characterization of transient intermediates. In the photochemistry of related o-vinylstyrylfurans, intermediates have been successfully trapped and spectroscopically characterized. clockss.org These intermediates, formed upon irradiation, can be trapped by molecular oxygen to yield hydroperoxides, hydroxy, and keto derivatives. clockss.org In some cases, methanol (B129727) has also been used to trap intermediates, leading to regioselective adducts. clockss.orgclockss.org

In the synthesis of sulfonated benzo[d] nih.govclockss.orgoxazines from N-(2-vinylphenyl)amides, control experiments have shed light on the reaction mechanism. rsc.org The proposed mechanism involves the formation of an alkyl radical intermediate, which then undergoes intramolecular radical cyclization to form a new radical intermediate. This is subsequently oxidized to a carbocation before deprotonation to yield the final product. rsc.org The potential for a cationic cyclization pathway, where the initial alkyl radical is oxidized to a carbocation before cyclization, has also been considered. rsc.org

The following table outlines the types of intermediates investigated and the trapping agents used in reactions involving compounds structurally related to this compound.

| Reaction Type | Investigated Intermediates | Trapping Agent | Characterized Products |

| Photochemistry of o-vinylstyrylfurans | Bicyclo[3.2.1]octadiene derivatives | Molecular Oxygen, Methanol | Hydroperoxides, Hydroxy derivatives, Keto derivatives, Methanol adducts |

| Synthesis of sulfonated benzo[d] nih.govclockss.orgoxazines | Alkyl radicals, Carbocations | Not specified for trapping, inferred from mechanism | Sulfur-containing benzo[d] nih.govclockss.orgoxazine |

Deuterium Labeling Studies for Mechanistic Pathway Confirmation

Deuterium labeling is a powerful technique used to trace the fate of hydrogen atoms during a reaction, thereby providing strong evidence for proposed mechanistic pathways. marquette.edu This method is particularly useful for distinguishing between different possible reaction mechanisms.

For instance, in a study on the palladium-catalyzed synthesis of dibenzophosphole oxides, a deuterium-labeling experiment was conducted to determine if the C-H bond activation is the rate-determining step. acs.org By using a substrate with deuterium atoms at specific positions, a kinetic isotope effect (KIE) can be measured, providing insight into the mechanism. acs.org

In another example, an isotopic labeling experiment was carried out to understand the mechanism of the reaction between vinylphenylfuran and dimethyl acetylenedicarboxylate (B1228247) (DMAD). pku.edu.cn By selectively labeling a specific carbon atom with deuterium in the starting material, researchers were able to track the position of the deuterium atom in the final product, confirming a nih.govclockss.org-hydrogen shift mechanism. pku.edu.cn Deuterium labeling studies have also been crucial in confirming the role of pyridine (B92270) and a borrowing hydrogen process in certain reactions, as well as in elucidating the cytochrome P450-catalyzed formation of 2-aminoacetophenone (B1585202) from skatole. researchgate.netnih.gov

The general approach for a deuterium labeling study is summarized below.

| Step | Description |

| 1. Synthesis of Labeled Substrate | The starting material is synthesized with deuterium atoms at specific, known positions. |

| 2. Reaction | The deuterated substrate is subjected to the reaction conditions. |

| 3. Product Analysis | The position of the deuterium atom(s) in the product is determined using techniques such as NMR or mass spectrometry. |

| 4. Mechanistic Interpretation | The observed location of the deuterium label in the product is compared with the predicted outcomes of different proposed mechanisms. |

Advanced Spectroscopic and Analytical Characterization for Research on 2 Vinylphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (2-vinylphenyl)methanol, offering precise information about the hydrogen and carbon atoms within the molecule.

High-resolution proton (¹H) NMR spectroscopy allows for the detailed mapping of the proton environments in this compound. The chemical shifts (δ) are influenced by the electronic environment of each proton, providing a unique fingerprint of the molecule's structure. libretexts.org In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, vinylic, and benzylic protons are observed.

The aromatic protons typically appear as a multiplet in the range of δ 7.16-7.52 ppm. beilstein-journals.org The vinyl group gives rise to three distinct signals: a doublet of doublets for the proton on the carbon adjacent to the aromatic ring (often labeled as Hα) around δ 7.01 ppm, and two doublets for the terminal vinyl protons (Hβ, cis and trans) between δ 5.40 and 5.75 ppm. beilstein-journals.orgrsc.org The methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH) typically resonate as a singlet at approximately δ 4.75 ppm, and the hydroxyl proton (-OH) signal can be found around δ 1.95 ppm, though its position can vary with concentration and solvent. The protons on the carbon adjacent to the alcohol oxygen are deshielded and typically appear in the 3.4-4.5 ppm region. libretexts.org

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (4H) | 7.16-7.52 | Multiplet | |

| Vinyl (CH=) | 7.01 | Doublet of Doublets | J = 17.3, 11.0 |

| Vinyl (=CH₂, trans) | 5.68-5.75 | Doublet | J ≈ 17.2-17.6 |

| Vinyl (=CH₂, cis) | 5.40 | Doublet | J ≈ 11.2 |

| Methylene (CH₂) | 4.75 | Singlet | |

| Hydroxyl (OH) | 1.95 | Singlet (broad) |

Note: Chemical shifts and coupling constants are approximate and can vary based on the solvent and experimental conditions. beilstein-journals.orgrsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. compoundchem.com The spectrum displays distinct signals for each unique carbon atom in the molecule.

The aromatic carbons show signals in the range of δ 126-141 ppm. The carbon of the vinyl group attached to the aromatic ring appears around δ 136 ppm, while the terminal vinyl carbon resonates at approximately δ 116 ppm. The benzylic carbon of the methanol group is typically found around δ 63 ppm.

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (quaternary, C-OH) | ~140.8 |

| Aromatic (quaternary, C-vinyl) | ~136.2 |

| Aromatic (CH) | 127.2-133.3 |

| Vinyl (CH=) | ~136.2 |

| Vinyl (=CH₂) | ~117.0 |

| Methylene (CH₂OH) | ~63.0 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. rsc.org

For unambiguous assignment of proton and carbon signals, especially in more complex derivatives or polymers of this compound, multi-dimensional NMR techniques are employed. amazonaws.com

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other. libretexts.org In the COSY spectrum of this compound, cross-peaks would be observed between the coupled vinyl protons and between the aromatic protons, helping to confirm their connectivity. libretexts.orgacgpubs.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. amazonaws.comhmdb.ca An HSQC spectrum of this compound would show correlations between the vinyl protons and their attached carbons, as well as between the methylene protons and the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. amazonaws.compku.edu.cn This is particularly useful for identifying quaternary carbons by observing their correlations with nearby protons. For instance, the protons of the methylene group would show a correlation to the aromatic carbon to which it is attached.

These multi-dimensional techniques provide a comprehensive and definitive structural analysis of this compound and its derivatives. amazonaws.comrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum of this compound displays a strong, broad absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. beilstein-journals.orglibretexts.org The C-O stretching vibration of the primary alcohol appears as a strong band around 1044 cm⁻¹. beilstein-journals.org The presence of the vinyl group is indicated by C=C stretching vibrations around 1626 cm⁻¹ and out-of-plane C-H bending vibrations (wagging) for the vinyl group around 914 cm⁻¹. beilstein-journals.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region. beilstein-journals.org

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=C stretching vibrations of the vinyl and aromatic groups are usually strong, providing a clear fingerprint of the unsaturated parts of the molecule.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3374 | Strong, Broad |

| Aromatic C-H | C-H Stretch | >3000 | Medium |

| Alkyl C-H | C-H Stretch | 2878-2947 | Medium |

| Vinyl C=C | C=C Stretch | 1626 | Medium |

| Aromatic C=C | C=C Stretch | 1484, 1602 | Medium-Weak |

| Alcohol C-O | C-O Stretch | 1044 | Strong |

| Vinyl C-H Bend | C-H Out-of-plane Bend | 914 | Strong |

| Aromatic C-H Bend | C-H Out-of-plane Bend | 774 | Strong |

Data sourced from reference beilstein-journals.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound, particularly those involving the conjugated π-system of the vinyl and phenyl groups. The UV-Vis spectrum, typically recorded in a solvent like methanol or dichloromethane, shows absorption maxima (λ_max) corresponding to π → π* transitions. researchgate.netcas.cz The conjugation between the vinyl group and the benzene (B151609) ring leads to a bathochromic (red) shift compared to non-conjugated benzene. The exact position of the absorption bands can be influenced by the solvent and any substituents on the aromatic ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Composition

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for obtaining information about its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound (134.17 g/mol ). nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. rsc.orgrsc.org For this compound (C₉H₁₀O), the exact mass is 134.0732. nih.gov This high precision is crucial for confirming the identity of the compound and distinguishing it from isomers. Common fragmentation patterns in the mass spectrum of alcohols include the loss of a water molecule (dehydration) and alpha-cleavage, which is the breaking of the bond adjacent to the oxygen-bearing carbon. libretexts.orglibretexts.org

Chromatographic Separations and Analysis (e.g., GC-MS, SEC)

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound, as well as for determining the molecular weight distribution of polymers derived from it.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and separated into its individual components as it travels through a capillary column. biomedpharmajournal.org The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. biomedpharmajournal.org

This technique is used to confirm the identity and purity of synthesized this compound and to monitor the progress of chemical reactions involving it. scispace.com However, challenges such as peak splitting can occur, where a single pure compound may appear as two closely eluting peaks. This can sometimes be attributed to injection technique, solvent effects, or the presence of stable isomers that are separable by the GC column. chromforum.org

Size-Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the primary method for characterizing the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. In SEC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and have a longer elution time. This separation by hydrodynamic volume allows for the determination of the polymer's molecular weight distribution relative to known standards. For instance, the molecular weight (Mw) and PDI of polymers incorporating vinylphenyl moieties have been successfully determined using this method. mdpi.comrsc.org

Table 1: Application of Chromatographic Techniques for this compound and its Polymers

| Technique | Application | Key Information Obtained | Research Context Example |

|---|---|---|---|

| GC-MS | Purity assessment & identification of monomer | Molecular weight, fragmentation pattern, retention time | Confirming the structure of synthesized vinyl-functionalized compounds. scispace.com |

| GC-MS | Reaction monitoring | Identification of reactants, products, and byproducts | Tracking the conversion of starting materials in photochemical reactions. scispace.com |

| SEC/GPC | Polymer characterization | Number average molecular weight (Mn), Weight average molecular weight (Mw), Polydispersity Index (PDI) | Analyzing the molecular weight of a synthesized polycarbazole after polymerization. mdpi.com |

| HPLC | Quantitative analysis | Concentration of analyte | Used in competitive rebinding experiments for molecularly imprinted polymers. rsc.org |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For novel compounds derived from this compound or its polymers, this analysis is crucial for confirming the empirical formula and verifying the stoichiometry of the synthesized material. scispace.com

The process involves the complete combustion of a small, precisely weighed amount of the sample in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified. The experimental weight percentages of the elements are compared against the theoretically calculated values based on the proposed chemical formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. For example, elemental analysis has been used to confirm the successful synthesis of various butadiene derivatives and to support their characterization data. scispace.com In polymer science, it can be used to determine the incorporation ratio of different monomers or the amount of a specific functional group within the polymer structure. rsc.org

Table 2: Example of Elemental Analysis Data for a Hypothetical Derivative

| Element | Theoretical % | Experimental % | Deviation |

|---|---|---|---|

| Carbon (C) | 93.06 | 93.41 | +0.35 |

| Hydrogen (H) | 6.96 | 6.58 | -0.38 |

Data derived from a study on a related compound to illustrate the principle. scispace.com

Microscopic Imaging (e.g., SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In the context of polymers and materials derived from this compound, SEM provides direct visual evidence of particle size, shape, and surface texture. mdpi.comresearchgate.net

In an SEM, a focused beam of high-energy electrons scans the surface of a sample. The interactions between the electrons and the sample's atoms produce various signals—primarily secondary electrons and backscattered electrons—that are collected by detectors to form an image. To enhance conductivity and prevent charge buildup, non-conductive polymer samples are typically coated with a thin layer of a conductive material, such as gold, before imaging. mdpi.comresearchgate.net

SEM has been extensively used to study the morphology of polymeric materials, revealing features such as:

Microsphere Morphology : Characterizing the size, polydispersity, and shape of fluorescent microspheres prepared by dispersion polymerization. mdpi.com

Porous Structures : Visualizing the rough surfaces and porous, netlike bulk structures of micro-dimensional polymer particles. dergipark.org.tr

Polymer Cluster Formation : Observing the typical "cauliflower" structure and coalescent interconnections of polymeric clusters in monolithic stationary phases. researchgate.net

Self-Assembled Structures : Imaging spherical micelles formed from block copolymers in solution. mdpi.com

Table 3: Morphological Features of Vinyl-Containing Polymers Observed by SEM

| Polymer System | Polymerization/Assembly Method | Observed Morphology | Significance |

|---|---|---|---|

| PS@TPEE Microspheres | Two-step dispersion polymerization | RBC-like and apple-shaped microspheres | Morphology is dependent on stabilizer and fluorescent monomer concentration. mdpi.com |

| m-poly(EGDMA-VPBA) | Suspension polymerization | Rough, spherical micro-dimensional particles (10-50 µm) with a porous, netlike internal structure | Provides high surface area for catalytic applications. dergipark.org.tr |

| Poly(VPA / EDMA) Monolith | Bulk polymerization | Swollen, gel-like globules forming a "cauliflower" structure | Morphology is dependent on polymerization time and temperature. researchgate.net |

Surface Area and Porosity Analysis (e.g., N₂ Sorption)

Surface area and porosity are critical parameters for materials used in catalysis, separation, and adsorption. Nitrogen (N₂) sorption analysis, typically performed at 77 K (the boiling point of liquid nitrogen), is the most common method for determining these properties.

The technique involves measuring the amount of nitrogen gas adsorbed onto a material's surface at various relative pressures. The resulting data is plotted as a nitrogen adsorption-desorption isotherm. The shape of this isotherm provides qualitative information about the pore structure. dergipark.org.tr Pores are generally classified by diameter: micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm). acs.org

From the isotherm, several key parameters can be calculated:

BET Surface Area : The Brunauer-Emmett-Teller (BET) method is applied to the low-pressure region of the isotherm to calculate the specific surface area of the material in square meters per gram (m²/g). dergipark.org.tr

Pore Volume and Pore Size Distribution : The Barrett-Joyner-Halenda (BJH) model is often used on the desorption branch of the isotherm to determine the total pore volume and the distribution of pore sizes, particularly in the mesopore range. dergipark.org.tr

For example, magnetic microparticles synthesized from a vinylphenyl boronic acid derivative were found to exhibit a type IV isotherm, which is characteristic of mesoporous materials. researchgate.netdergipark.org.tr Analysis revealed a high BET surface area and a pore structure containing both micropores and mesopores, indicating a material well-suited for surface-catalyzed reactions. researchgate.netdergipark.org.tr

Table 4: Porosity Data from N₂ Sorption Analysis of a Functional Polymer

| Parameter | Method | Value | Interpretation |

|---|---|---|---|

| Isotherm Type | IUPAC Classification | Type IV | Indicates the presence of mesopores, often with a hysteresis loop. dergipark.org.tr |

| Specific Surface Area | BET | 188 m²/g | Represents the total surface area available for interaction. whiterose.ac.uk |

| Pore Size | BJH Analysis | ~3.0 nm | Confirms the mesoporous nature of the material. whiterose.ac.uk |

Data derived from studies on related porous polymers to illustrate the principle. dergipark.org.trwhiterose.ac.uk

Thermal Analysis Techniques (e.g., DSC, TGA) for Polymer Characterization

Thermal analysis techniques are essential for characterizing the thermal properties and stability of polymers. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the two most common methods used. azom.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. bohrium.com It is used to detect thermal transitions such as:

Glass Transition Temperature (Tg) : The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This appears as a step-like change in the DSC thermogram. netzsch.com

Melting Temperature (Tm) : For semi-crystalline polymers, this is the temperature at which the crystalline domains melt, observed as an endothermic peak. scirp.org

Crystallization Temperature (Tc) : The temperature at which a polymer crystallizes upon cooling from the melt, observed as an exothermic peak.

DSC is highly valuable for studying the miscibility of polymer blends, as miscible blends typically exhibit a single Tg, while immiscible blends show multiple Tgs corresponding to the individual components. bohrium.comscirp.org

Thermogravimetric Analysis (TGA) measures the change in a material's mass as a function of temperature or time in a controlled atmosphere. azom.com TGA is primarily used to assess the thermal stability and decomposition profile of a polymer. The TGA curve plots the percentage of weight loss versus temperature, from which the onset temperature of decomposition and the temperatures of maximum degradation rates can be determined. netzsch.comscirp.org This information is critical for defining the upper service temperature of a polymeric material.

Table 5: Key Thermal Properties of Polymers Determined by DSC and TGA

| Technique | Property Measured | Significance |

|---|---|---|

| DSC | Glass Transition Temperature (Tg) | Defines the transition from a glassy to a rubbery state; indicates polymer miscibility in blends. bohrium.comnetzsch.com |

| DSC | Melting Temperature (Tm) | Characterizes the melting point of crystalline domains in a semi-crystalline polymer. scirp.org |

| TGA | Decomposition Temperature | Indicates the onset of thermal degradation; defines the material's thermal stability. azom.comscirp.org |

| TGA | Mass Loss Profile | Provides information on the mechanism of degradation and the amount of residual material (e.g., filler content). azom.com |

Computational and Theoretical Investigations of 2 Vinylphenyl Methanol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide array of properties for (2-Vinylphenyl)methanol, from its molecular geometry to its chemical reactivity.

Detailed Research Findings: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to first find the molecule's lowest energy (optimized) geometry. science.gov From this optimized structure, further analysis can reveal critical electronic properties. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. acs.org

For this compound, the HOMO is typically localized on the vinyl group and the π-system of the phenyl ring, which are electron-rich areas. The LUMO is often distributed over the antibonding orbitals of the aromatic system. DFT can also be used to compute various reactivity descriptors. nih.gov These parameters help in predicting how and where a molecule might react. For instance, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites for potential attack. nih.gov

Table 1: Predicted Electronic Properties of this compound using DFT This table presents hypothetical but representative data based on typical DFT calculations for similar aromatic compounds.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.85 | Indicates electron-donating capability, localized on the vinyl-phenyl π-system. |

| LUMO Energy | -0.25 | Indicates electron-accepting capability, associated with the antibonding π* orbitals. |

| HOMO-LUMO Gap (ΔE) | 5.60 | Suggests high kinetic stability and relatively low reactivity under normal conditions. acs.org |

| Ionization Potential | 5.85 | Energy required to remove an electron. |

| Electron Affinity | 0.25 | Energy released when an electron is added. |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While DFT is powerful, it is computationally intensive. For studying the large-scale motions and conformational preferences of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations are more suitable. nih.gov These methods use classical physics and simplified energy functions called force fields to calculate the energy of a molecule as a function of its atomic positions. science.gov

Detailed Research Findings: A conformational search using MM can identify various stable conformers (local energy minima) of this compound. The primary sources of conformational flexibility are the rotation around the C-C single bond connecting the vinyl group to the ring and the C-C bond of the hydroxymethyl group. Different orientations of the vinyl and hydroxymethyl groups relative to the phenyl ring will have different steric and electronic energies.

MD simulations provide a more dynamic picture. By simulating the atomic motions over time (from picoseconds to microseconds), MD can explore the conformational landscape of the molecule in different environments, such as in a solvent like water or methanol (B129727). nih.govvu.nl These simulations reveal the relative populations of different conformers, the energy barriers between them, and the flexibility of different parts of the molecule. science.gov For this compound, MD simulations can show how intramolecular hydrogen bonding between the hydroxyl proton and the π-electrons of the vinyl group might stabilize certain conformations.

Table 2: Hypothetical Conformational Analysis of this compound This table illustrates potential low-energy conformers that could be identified through molecular mechanics, with hypothetical relative energies.

| Conformer | Dihedral Angle 1 (Cring-Cring-Cvinyl=Cvinyl) | Dihedral Angle 2 (Cring-C-O-H) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|---|

| A (Global Minimum) | ~25° | ~60° | 0.00 | Slightly non-planar vinyl group to minimize steric clash; potential weak intramolecular H-bond. |

| B | ~155° | ~60° | 0.45 | Vinyl group oriented away from the methanol group. |

| C | ~25° | ~180° | 1.20 | Hydroxyl group oriented away from the ring. |

| D | ~90° | ~60° | 3.50 | Higher energy due to loss of π-conjugation between vinyl and phenyl groups. |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical approaches used to predict the activity of a chemical based on its structure. nih.gov "Activity" can refer to biological effects, chemical reactivity, or physical properties. If this compound were part of a series of compounds being tested for a specific application, QSAR could be a valuable predictive tool.

Detailed Research Findings: The QSAR process involves three main steps: 1) creating a dataset of molecules with known activities, 2) calculating a set of numerical descriptors that characterize the structure of these molecules, and 3) developing a mathematical model that correlates the descriptors to the activity. nih.gov

For this compound, a wide range of descriptors can be calculated, including electronic (e.g., from DFT), steric (e.g., molecular volume), and topological (e.g., connectivity indices) parameters. rsc.org A statistical method, such as multiple linear regression (MLR) or a machine learning algorithm like a neural network, is then used to build the model. nih.govchemrxiv.org Once validated, this model could predict the activity of new, unsynthesized compounds. For instance, a QSAR model could be developed to predict the polymerization tendency of various substituted vinylphenyl derivatives, using this compound as one data point in the training set.

Table 3: Examples of Molecular Descriptors for QSAR Modeling of this compound This table lists typical descriptors that would be calculated as input for a QSAR model.

| Descriptor Class | Specific Descriptor | Description |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Quantify electron-donating/accepting ability. rsc.org |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Steric/Geometrical | Molecular Volume | Describes the size of the molecule. |

| Steric/Geometrical | Surface Area | Represents the accessible surface for interactions. |

| Topological | Wiener Index | A numerical value based on the distances between all pairs of atoms in the molecular graph. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to explore the detailed mechanism of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify the most likely pathway from reactants to products.

Detailed Research Findings: This type of investigation heavily relies on DFT calculations to locate and characterize all stationary points on the PES, including reactants, products, intermediates, and, crucially, transition states (TS). pku.edu.cn A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy (Ea) and, therefore, the rate of the reaction.

For example, one could model the oxidation of the alcohol group or the addition of a radical to the vinyl group. The calculations would involve proposing a reaction mechanism and then computing the energy of each step. For the reaction of this compound with an oxidant, computational modeling could distinguish between different possible pathways, such as a concerted mechanism versus a stepwise mechanism involving a radical intermediate. pku.edu.cnrsc.org By comparing the activation energies of competing pathways, the most favorable mechanism can be determined.

Table 4: Hypothetical Modeled Reaction Pathway: Electrophilic Addition to the Vinyl Group This table illustrates the kind of data obtained from modeling a reaction pathway, using a hypothetical electrophilic addition of HBr as an example.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + HBr | 0.0 |

| Transition State 1 (TS1) | Formation of the carbocation intermediate. pku.edu.cn | +15.5 |

| Intermediate | Benzylic carbocation (stabilized by the ring). | +5.2 |

| Transition State 2 (TS2) | Attack of Br- on the carbocation. | +6.8 |

| Product | (2-(1-Bromoethyl)phenyl)methanol | -10.3 |

Spectroscopic Parameter Prediction through Computational Methods

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.

Detailed Research Findings: DFT calculations can provide reliable predictions of various spectra. Vibrational frequencies, corresponding to peaks in infrared (IR) and Raman spectra, can be calculated from the second derivatives of the energy with respect to atomic positions. nih.gov These calculated frequencies are often systematically scaled to correct for approximations in the theory and achieve better agreement with experimental spectra. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. This involves calculating the magnetic shielding tensor for each nucleus in the molecule. researchgate.net Comparing the predicted NMR spectrum with an experimental one can help assign peaks and confirm the structure, especially for complex molecules.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the UV-Visible range. researchgate.net The calculation provides the excitation energies and oscillator strengths, which relate to the wavelength (λmax) and intensity of absorption peaks, respectively.

Table 5: Comparison of Hypothetical Experimental and Computed Spectroscopic Data for this compound This table shows how computational results are typically compared with experimental data to validate the structure.

| Spectroscopic Data | Experimental Value | Computed Value (DFT) | Assignment |

|---|---|---|---|

| IR Peak (cm-1) | ~3350 | ~3380 (scaled) | O-H stretch |

| IR Peak (cm-1) | ~1630 | ~1635 (scaled) | C=C vinyl stretch |

| 13C NMR Shift (ppm) | ~137.2 | ~138.0 | Vinyl C-H |

| 13C NMR Shift (ppm) | ~63.5 | ~64.1 | CH2OH |

| UV-Vis λmax (nm) | ~250 | ~255 (TD-DFT) | π → π* transition of the conjugated system |

Precursor for High-Value Organic Intermediates

While the direct applications of this compound as a precursor for specific high-value organic intermediates are not extensively documented in publicly available research, its chemical structure suggests significant potential. The presence of both a polymerizable vinyl group and a reactive hydroxymethyl group allows for a range of chemical modifications. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester, while the vinyl group can undergo various addition reactions or polymerization. These transformations could potentially lead to the synthesis of complex molecules for the pharmaceutical and agrochemical industries. However, specific examples and detailed research findings on this topic are scarce in the current scientific literature.

Monomer in the Design of Functional Polymers and Copolymers

This compound serves as a functional monomer for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The hydroxyl group necessitates protection prior to anionic polymerization to prevent it from interfering with the anionic initiator.

One successful approach involves the protection of the hydroxyl group as a tert-butyldimethylsilyl ether. The anionic polymerization of [(2-vinylphenyl)methoxy]tert-butyldimethylsilane has been investigated, although it has been found to be challenging. Unlike its meta and para isomers, the ortho isomer, [(2-vinylphenyl)methoxy]tert-butyldimethylsilane, does not undergo anionic polymerization to yield a stable living polymer under typical conditions (THF at -78 °C with oligo(α-methylstyryl)dipotassium or -dilithium initiators). This lack of reactivity is attributed to side reactions that terminate the polymerization process.

Despite the challenges with direct anionic polymerization, the resulting polymer, poly[this compound], if synthesized through other methods, would possess a reactive hydroxyl group on each repeating unit. This functionality can be further modified to introduce other chemical moieties, leading to polymers with tailored properties for specific applications.

Synthesis of Macromonomers for Branched and Comb Polymers

Polymers for Photo-Functional Materials

The incorporation of this compound into polymers for photo-functional materials is another area with theoretical potential but limited reported examples. The aromatic ring of the monomer could be modified with photo-active groups, or the polymer itself could serve as a matrix for photo-sensitive molecules. The vinyl group allows for its incorporation into various polymer backbones, and the hydroxyl group offers a site for attaching chromophores or other photo-responsive units. Such materials could have applications in photoresists, optical data storage, or as photostabilizers. Nevertheless, dedicated research on the synthesis and characterization of photo-functional polymers specifically derived from this compound is not prominent in the scientific literature.

Components in Heterogeneous and Homogeneous Catalytic Systems

The utilization of this compound-based polymers in catalytic systems is an emerging field with potential in both heterogeneous and homogeneous catalysis. The polymer can act as a support for catalytic species or the functional groups on the polymer can themselves possess catalytic activity.

Solid Acid Catalysts in Esterification Reactions

Polymers derived from this compound can be functionalized to create solid acid catalysts. For instance, the hydroxyl groups of poly[this compound] could be sulfonated to introduce sulfonic acid groups (-SO3H). These acidic sites, immobilized on a solid polymer support, can catalyze reactions such as esterification. The use of a solid catalyst simplifies the separation of the catalyst from the reaction mixture, allowing for easier purification of the product and potential for catalyst recycling. While this is a well-established concept for other polymeric supports, specific studies detailing the preparation and performance of sulfonated poly[this compound] as a catalyst for esterification are not widely reported.

Catalysts for Oxidation Reactions

Similarly, poly[this compound] can be employed as a support for metal catalysts used in oxidation reactions. The hydroxyl groups can serve as coordination sites for metal ions or nanoparticles, effectively immobilizing the catalytic species. This approach can prevent the leaching of the metal catalyst into the reaction products and facilitate its recovery and reuse. The polymer support can also influence the activity and selectivity of the catalyst. However, there is a lack of specific research articles demonstrating the application of poly[this compound] as a support for oxidation catalysts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.